Cas no 1806041-75-7 (4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid)

4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 化学的及び物理的性質
名前と識別子
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- 4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid
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- インチ: 1S/C9H7F3N2O5/c1-4-5(2-7(15)16)8(14(17)18)13-3-6(4)19-9(10,11)12/h3H,2H2,1H3,(H,15,16)
- InChIKey: BRQORZWPAVUFNN-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CN=C(C(CC(=O)O)=C1C)[N+](=O)[O-])(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 19
- 回転可能化学結合数: 3
- 複雑さ: 357
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 105
4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029084541-1g |
4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid |
1806041-75-7 | 97% | 1g |
$1,460.20 | 2022-04-01 |
4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid 関連文献
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acidに関する追加情報
Professional Introduction to 4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic Acid (CAS No. 1806041-75-7)
4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid, with the chemical identifier CAS No. 1806041-75-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the pyridine family, a heterocyclic aromatic ring structure that is widely recognized for its diverse biological activities and pharmacological potential. The presence of multiple functional groups, including a methyl group, a nitro group, and a trifluoromethoxy group, as well as a carboxylic acid moiety, makes this compound a versatile intermediate in synthetic chemistry and drug discovery.
The structural features of 4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid contribute to its unique chemical properties and reactivity. The nitro group introduces a strong electron-withdrawing effect, which can influence the electronic distribution across the pyridine ring. This electronic influence is further modulated by the trifluoromethoxy group, which not only enhances lipophilicity but also contributes to metabolic stability. The carboxylic acid functionality provides a site for further derivatization, enabling the synthesis of more complex molecules.
In recent years, there has been growing interest in pyridine derivatives due to their potential applications in medicinal chemistry. Specifically, compounds with nitro and trifluoromethoxy substituents have shown promise in various therapeutic areas, including anti-inflammatory, antiviral, and anticancer agents. The< strong>4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid has been studied for its role as a key intermediate in the synthesis of novel bioactive molecules. Its structural framework allows for modifications that can fine-tune biological activity, making it a valuable asset in drug design.
One of the most compelling aspects of this compound is its utility in the development of targeted therapies. Researchers have leveraged its chemical properties to create derivatives that exhibit high selectivity for specific biological targets. For instance, modifications to the< strong>nitro group can alter redox properties, which is particularly relevant in designing prodrugs that release active species under physiological conditions. Similarly, the< strong>trifluoromethoxy group can enhance binding affinity to certain enzymes or receptors by increasing lipophilicity and reducing metabolic degradation.
The pharmaceutical industry has been particularly interested in harnessing the potential of pyridine derivatives for their ability to modulate inflammatory pathways. Recent studies have highlighted the role of< strong>4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid in developing novel anti-inflammatory agents. These compounds have shown promise in preclinical models by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). The nitro and trifluoromethoxy groups play a crucial role in these interactions by enhancing binding affinity and improving pharmacokinetic profiles.
In addition to its applications in anti-inflammatory therapy, this compound has also been explored for its potential in antiviral research. The structural motifs present in< strong>4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid mimic natural substrates or inhibitors of viral enzymes, making it a viable candidate for developing antiviral drugs. Preliminary studies have demonstrated its ability to interfere with viral replication by inhibiting key enzymes such as proteases and polymerases. The< strong>methyl group, while seemingly simple, contributes to steric hindrance that can enhance binding specificity to viral targets.
The synthesis of< strong>4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to introduce the desired functional groups efficiently. These synthetic strategies not only ensure scalability but also allow for modifications that can tailor the compound's biological activity.
The growing body of research on pyridine derivatives underscores their importance in modern drug discovery. The< strong>CAS No. 1806041-75-7 identifier ensures accurate tracking and documentation of this compound throughout its lifecycle from synthesis to application. As more studies emerge detailing its pharmacological properties and synthetic utility, it is likely that< strong>4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid will continue to be a cornerstone in the development of next-generation therapeutics.
In conclusion, 4-Methyl-2-nitro-5-(trifluoromethoxy)pyridine-3-acetic acid represents a significant advancement in pharmaceutical chemistry due to its unique structural features and versatile applications. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in drug discovery efforts aimed at addressing various therapeutic challenges. As research progresses, this compound is poised to play an even greater role in developing innovative treatments for human diseases.
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